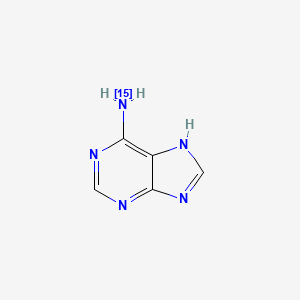
3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)-N-(2H-tetrazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-naphthyl)-3-(1H-pyrrol-1-yl)-N-(1H-tetraazol-5-yl)propanamide is a complex organic compound that features a naphthalene ring, a pyrrole ring, and a tetrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-naphthyl)-3-(1H-pyrrol-1-yl)-N-(1H-tetraazol-5-yl)propanamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the naphthyl derivative: Starting with naphthalene, functionalize it to introduce a suitable leaving group.
Pyrrole ring formation: Synthesize the pyrrole ring through a Paal-Knorr synthesis or similar method.
Tetrazole ring formation: Introduce the tetrazole ring via a cycloaddition reaction involving an azide and a nitrile.
Coupling reactions: Use coupling reactions such as amide bond formation to link the naphthyl, pyrrole, and tetrazole moieties.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reaction pathways.
化学反応の分析
Types of Reactions
3-(1-naphthyl)-3-(1H-pyrrol-1-yl)-N-(1H-tetraazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-(1-naphthyl)-3-(1H-pyrrol-1-yl)-N-(1H-tetraazol-5-yl)propanamide would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Participating in signaling pathways: Influencing cellular processes.
類似化合物との比較
Similar Compounds
3-(1-naphthyl)-3-(1H-pyrrol-1-yl)propanamide: Lacks the tetrazole ring.
3-(1-naphthyl)-N-(1H-tetraazol-5-yl)propanamide: Lacks the pyrrole ring.
3-(1H-pyrrol-1-yl)-N-(1H-tetraazol-5-yl)propanamide: Lacks the naphthyl ring.
Uniqueness
The presence of all three rings (naphthalene, pyrrole, and tetrazole) in 3-(1-naphthyl)-3-(1H-pyrrol-1-yl)-N-(1H-tetraazol-5-yl)propanamide makes it unique
特性
分子式 |
C18H16N6O |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
3-naphthalen-1-yl-3-pyrrol-1-yl-N-(2H-tetrazol-5-yl)propanamide |
InChI |
InChI=1S/C18H16N6O/c25-17(19-18-20-22-23-21-18)12-16(24-10-3-4-11-24)15-9-5-7-13-6-1-2-8-14(13)15/h1-11,16H,12H2,(H2,19,20,21,22,23,25) |
InChIキー |
QBGLQSNKJAFAGQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC(=O)NC3=NNN=N3)N4C=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-4H-pyrrolo[2,3-d]thiazol-5(6H)-one](/img/structure/B13358394.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358403.png)
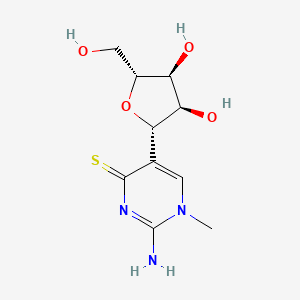
![6-[(2-Methylphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358409.png)
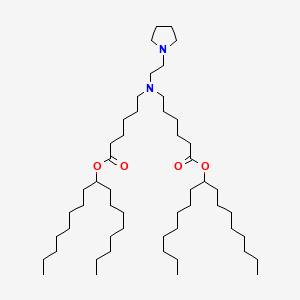
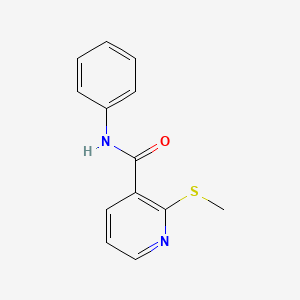
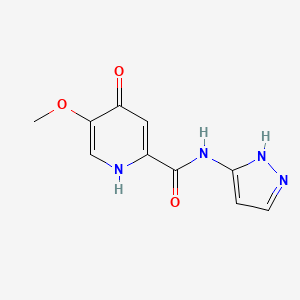

![6-(3-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358440.png)
![ethyl 4-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13358444.png)
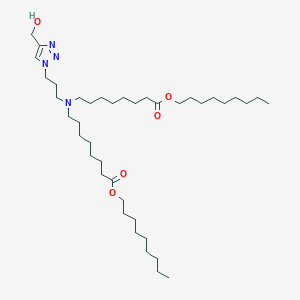
![6-(2,3-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358449.png)
